molecular formula C11H15NO2 B12959138 Methyl 2-(2-aminopropan-2-yl)benzoate

Methyl 2-(2-aminopropan-2-yl)benzoate

Cat. No.: B12959138
M. Wt: 193.24 g/mol
InChI Key: GOFLCMPSUOCKNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopropan-2-yl)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and a 2-aminopropan-2-yl substituent at the ortho position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance solubility, stability, or biological activity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(2-aminopropan-2-yl)benzoate

InChI

InChI=1S/C11H15NO2/c1-11(2,12)9-7-5-4-6-8(9)10(13)14-3/h4-7H,12H2,1-3H3

InChI Key

GOFLCMPSUOCKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminopropan-2-yl)benzoate typically involves the esterification of 2-(2-aminopropan-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopropan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Methyl 2-(2-aminopropan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopropan-2-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds or ionic interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 2-(2-aminopropan-2-yl)benzoate and related compounds:

Compound Name Substituent(s) Key Properties/Applications Reference(s)
This compound 2-aminopropan-2-yl Potential intermediate for pharmaceuticals -
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Precursor for drug synthesis (e.g., antibiotics)
Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate 5-amino, 2-piperazine-propan-2-yl Investigated for CNS-targeting applications
Bensulfuron-methyl ester (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) Sulfonylurea, pyrimidinyl Herbicide (inhibits plant acetolactate synthase)
Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate 2-methylpropenyl ether R&D applications (polymer or agrochemical intermediate)

Physicochemical Properties

  • Solubility: The 2-aminopropan-2-yl group in the target compound may enhance water solubility compared to hydrophobic derivatives like Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate .
  • Stability: The amino group in this compound could confer sensitivity to oxidation, whereas acetamido or sulfonylurea derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) exhibit greater stability under acidic conditions .

Research Findings and Trends

  • Reactivity: Amino-substituted benzoates are more reactive in nucleophilic substitution reactions compared to ether or sulfonylurea derivatives, enabling diverse functionalization pathways .

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